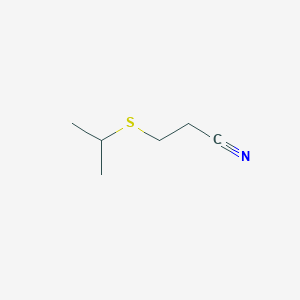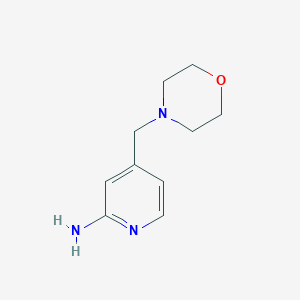![molecular formula C12H17ClN2O B14006922 2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride CAS No. 21244-85-9](/img/structure/B14006922.png)
2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride is a chemical compound with a complex structure that includes a phenoxy group, a dimethylphenoxy group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 2-[(2,6-dimethylphenoxy)methyl]oxirane . This intermediate is then reacted with imidazole under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxy and imidazole groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride involves its interaction with specific molecular targets. The phenoxy and imidazole groups can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2,6-dimethylphenoxy)methyl]oxirane: An intermediate in the synthesis of the target compound.
2-(2,6-dimethylphenoxy)propanoate: A related compound with similar structural features.
3-[2-(2,6-dimethylphenoxy)ethyl]-5’-methyl-5-phenyl-3H,3’H-4,4’-biimidazole: Another compound with a similar phenoxy group.
Uniqueness
2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
21244-85-9 |
|---|---|
Fórmula molecular |
C12H17ClN2O |
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-4-3-5-10(2)12(9)15-8-11-13-6-7-14-11;/h3-5H,6-8H2,1-2H3,(H,13,14);1H |
Clave InChI |
PZRRNNBNJSVDDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC2=NCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


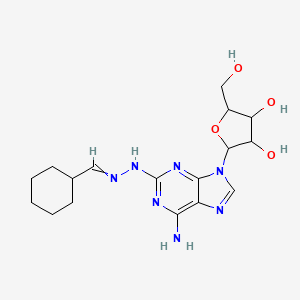

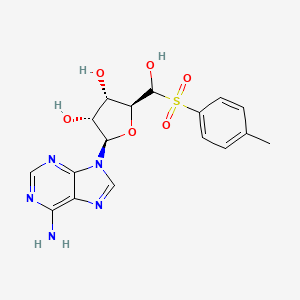
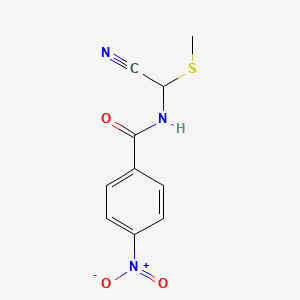

![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
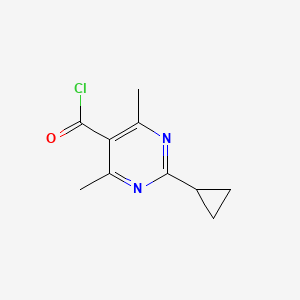
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)
